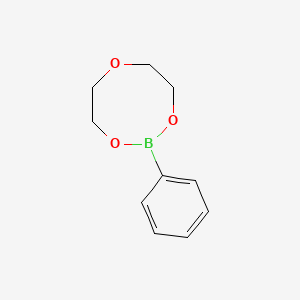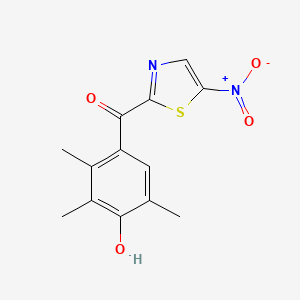![molecular formula C22H18N2O B14647474 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 54941-66-1](/img/structure/B14647474.png)
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a complex organic compound with the molecular formula C16H14N2O. It is part of the imidazoisoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with an amine and a carbonyl compound under acidic conditions . Another method includes the Wallach synthesis, which uses dehydrogenation of imidazolines .
Industrial Production Methods
the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways are still under investigation, but it is known to affect protein synthesis and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- 5-(4-Chlorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
Uniqueness
What sets 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol apart from similar compounds is its specific phenyl substitution, which enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
54941-66-1 |
|---|---|
Formule moléculaire |
C22H18N2O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-(4-phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C22H18N2O/c25-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)20-9-5-4-8-19(20)21-23-14-15-24(21)22/h1-13,25H,14-15H2 |
Clé InChI |
RCJJPMUSLRERST-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



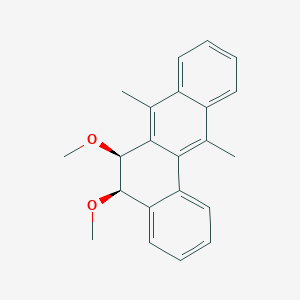
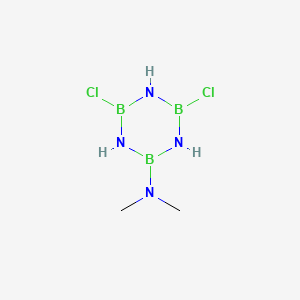

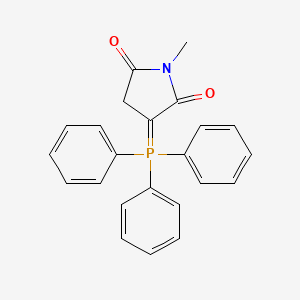
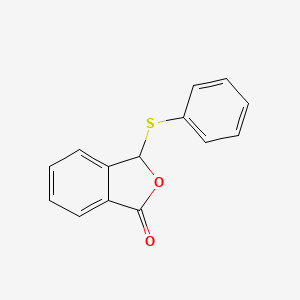
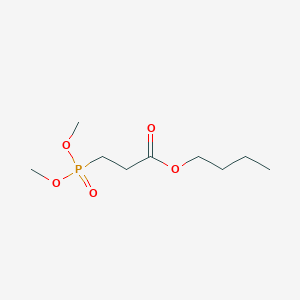



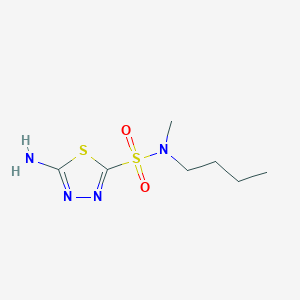
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
